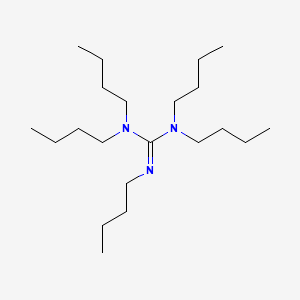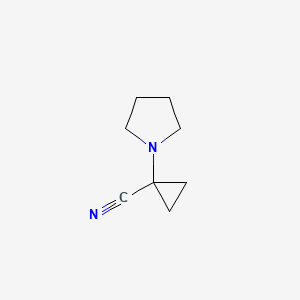![molecular formula C11H8ClN5 B8736994 6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine CAS No. 919084-99-4](/img/structure/B8736994.png)
6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both benzimidazole and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine typically involves the nucleophilic substitution of a suitable benzimidazole derivative with a chlorinated pyrimidine. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
化学反应分析
Types of Reactions
6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Substitution reactions: The benzimidazole and pyrimidine rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMSO.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
科学研究应用
6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
- 4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
- 1-Substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
Uniqueness
6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine is unique due to its specific combination of benzimidazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
919084-99-4 |
|---|---|
分子式 |
C11H8ClN5 |
分子量 |
245.67 g/mol |
IUPAC 名称 |
6-(2-chlorobenzimidazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H8ClN5/c12-11-16-7-3-1-2-4-8(7)17(11)10-5-9(13)14-6-15-10/h1-6H,(H2,13,14,15) |
InChI 键 |
VAFIXPYRAXZBBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(N2C3=NC=NC(=C3)N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
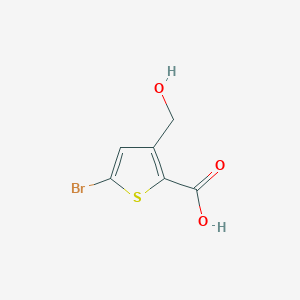
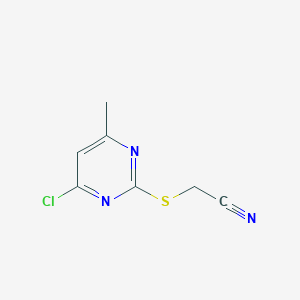
![2-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbonitrile](/img/structure/B8736924.png)




![2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine](/img/structure/B8736965.png)
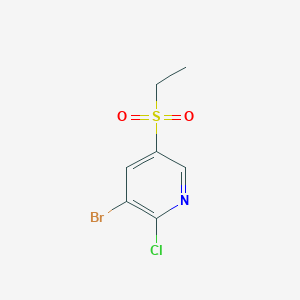
![4-Piperidinecarboxamide, 4-[(4-methylphenyl)amino]-](/img/structure/B8736971.png)
